N-[1-(3-bromophenyl)propyl]cyclopropanamine is a chemical compound that belongs to the class of cyclopropanamines, which are characterized by the presence of a cyclopropyl group attached to an amine. This compound features a bromophenyl group, which enhances its potential biological activity. The compound has garnered interest in medicinal chemistry due to its possible applications in treating various diseases.
N-[1-(3-bromophenyl)propyl]cyclopropanamine is classified as an organic compound and specifically as an amine. Its structure includes:
The synthesis of N-[1-(3-bromophenyl)propyl]cyclopropanamine typically involves the following steps:
The reactions often require specific conditions such as controlled temperatures, solvents, and catalysts to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of N-[1-(3-bromophenyl)propyl]cyclopropanamine.
The molecular structure of N-[1-(3-bromophenyl)propyl]cyclopropanamine can be represented as follows:
The structural representation shows a cyclopropane ring connected to a propyl chain, which is further attached to a brominated phenyl group. The presence of the bromine atom significantly influences the electronic properties and reactivity of the compound.
N-[1-(3-bromophenyl)propyl]cyclopropanamine can participate in various chemical reactions:
These reactions typically require specific catalysts (such as palladium or nickel) and conditions (like temperature and pressure) to facilitate successful transformations.
The mechanism of action for N-[1-(3-bromophenyl)propyl]cyclopropanamine is primarily related to its potential interactions with biological targets, such as receptors or enzymes involved in various physiological processes.
Quantitative data regarding binding affinities or inhibition constants would typically be derived from pharmacological studies, which assess the compound's efficacy against specific targets.
Relevant data on these properties can be critical for understanding how N-[1-(3-bromophenyl)propyl]cyclopropanamine behaves in biological systems and during synthesis.
N-[1-(3-bromophenyl)propyl]cyclopropanamine has potential applications in:
This compound's unique structure and functional groups make it an interesting candidate for further exploration in drug discovery and development efforts.
N-[1-(3-bromophenyl)propyl]cyclopropanamine belongs to the N-substituted cyclopropylamine class, characterized by a cyclopropane ring bonded to an amino group (–NH–) attached to an alkyl chain bearing a 3-bromophenyl moiety. Its systematic IUPAC name explicitly defines the connectivity: a propyl linker bridges the nitrogen atom of cyclopropanamine and the 1-position of a bromine-substituted benzene ring, with bromine at the meta position. Key identifiers include:
Structurally, it is classified as a secondary amine due to the presence of the –NH– group linking the cyclopropyl and 3-bromophenylpropyl moieties. This scaffold shares core features with bioactive cyclopropylamine derivatives, such as the constrained three-membered ring that influences conformational dynamics and metabolic stability [5] [9].
Table 1: Nomenclature and Identifiers
Naming System | Identifier |
---|---|
IUPAC Name | N-[1-(3-Bromophenyl)propyl]cyclopropanamine |
Common Synonyms | 1-(3-Bromophenyl)-N-cyclopropylpropan-1-amine |
CAS Registry | 1157232-66-0 |
Molecular Formula | C₁₂H₁₆BrN |
MDL Number | MFCD12048628 |
The synthesis of N-[1-(3-bromophenyl)propyl]cyclopropanamine emerged during medicinal chemistry efforts to optimize lysine-specific demethylase 1 (LSD1) inhibitors, particularly around 2013–2015. This period saw intense patent activity around cyclopropylamine derivatives as epigenetic modulators. The compound was first cataloged commercially by specialty chemical suppliers (e.g., BLD Pharmatech) by 2016, indicating its relevance as a synthetic intermediate [2] [5]. Its design leverages the established bioactivity of cyclopropylamines in irreversible enzyme inhibition, where the cyclopropyl ring enables mechanism-based covalent binding to flavin-containing amine oxidases [5]. Notably, the 3-bromophenylpropyl side chain differentiates it from earlier analogs like trans-2-phenylcyclopropylamine (tranylcypromine), introducing enhanced steric bulk and halogen-specific interactions. Patent EP2907802A1 explicitly claims cyclopropylamine derivatives with arylalkyl substituents as LSD1 inhibitors for neurodegenerative and psychiatric disorders, positioning this compound within a targeted therapeutic chemotype [5].
The 3-bromophenyl group in this compound serves multiple strategic roles in drug design:
This substituent is a bioisostere of other halogenated aromatics but offers superior lipophilicity (logP ≈ 3.18) and steric bulk compared to chloro or fluoro analogs, balancing membrane permeability and target engagement [7] . Its prevalence in CNS-active compounds is evidenced by related structures like 1-(3-bromophenyl)cyclopropanamine (CAS 546115-65-5), which shares similar physiochemical properties [6] .
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: